![molecular formula C12H10N2O B14212399 [3-(Pyrimidin-2-yl)phenyl]acetaldehyde CAS No. 545423-80-1](/img/structure/B14212399.png)
[3-(Pyrimidin-2-yl)phenyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Pyrimidin-2-yl)phenyl]acetaldehyde is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pyrimidin-2-yl)phenyl]acetaldehyde typically involves the reaction of 3-(pyrimidin-2-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the reduction of the aldehyde group to an alcohol, followed by oxidation to yield the acetaldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Pyrimidin-2-yl)phenyl]acetaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 3-(Pyrimidin-2-yl)benzoic acid.
Reduction: 3-(Pyrimidin-2-yl)phenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Pyrimidin-2-yl)phenyl]acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized aromatic compounds .
Biology and Medicine
In biological and medicinal research, derivatives of this compound have been studied for their potential pharmacological activities. These compounds may exhibit anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups .
Mecanismo De Acción
The mechanism of action of [3-(Pyrimidin-2-yl)phenyl]acetaldehyde and its derivatives involves interactions with various molecular targets. For instance, in medicinal applications, these compounds may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A compound with a similar pyrimidine ring but attached to a pyridine ring instead of a phenyl group.
3-(Pyridin-2-yl)phenylacetaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
[3-(Pyrimidin-2-yl)phenyl]acetaldehyde is unique due to the presence of both a pyrimidine ring and an acetaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications .
Propiedades
Número CAS |
545423-80-1 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(3-pyrimidin-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-8-5-10-3-1-4-11(9-10)12-13-6-2-7-14-12/h1-4,6-9H,5H2 |
Clave InChI |
KWFYIQGRVUQDQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC=CC=N2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


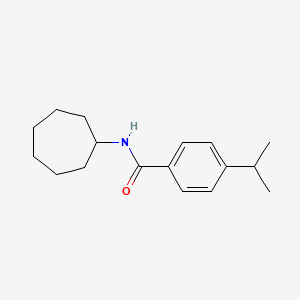
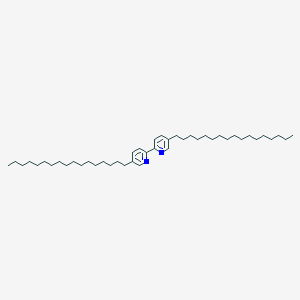
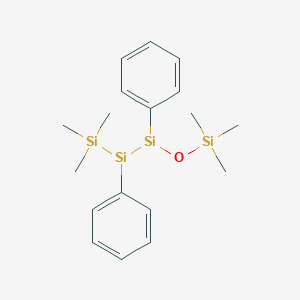
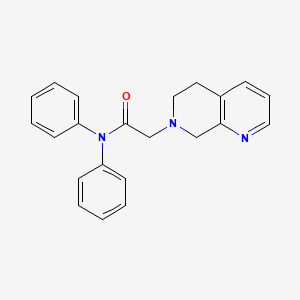

![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
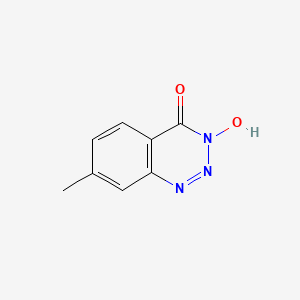
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)





![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
